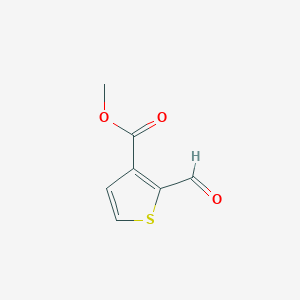

Methyl 2-formylthiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAAURCEFZTYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631712 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-82-3 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Formylthiophene 3 Carboxylate

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, exhibits distinct reactivity patterns, particularly in electrophilic aromatic substitution (EAS) reactions. The presence of two deactivating groups significantly influences this reactivity.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like thiophene. The general mechanism involves an initial attack by an electrophile on the electron-rich ring to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. researchgate.net Thiophene is generally more reactive than benzene (B151609) in EAS reactions and substitution preferentially occurs at the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance involving the sulfur atom's lone pairs. asianpubs.orgresearchgate.netyoutube.com

However, in Methyl 2-formylthiophene-3-carboxylate, the thiophene ring is substituted with two strong electron-withdrawing groups (EWG): the formyl (-CHO) and the methyl carboxylate (-COOCH₃). Both groups deactivate the aromatic ring towards electrophilic attack by inductively withdrawing electron density, making the ring less nucleophilic.

The directing effects of these substituents determine the position of any further substitution. In thiophene, the available positions for substitution are C4 and C5. Both the 2-formyl and 3-carboxylate groups are meta-directing in typical aromatic systems. Therefore, the formyl group at C2 directs incoming electrophiles to the C4 and C5 positions (meta and para-like, respectively, but both are considered meta-directing in effect on the intermediate's stability), while the carboxylate group at C3 directs towards the C5 position. The combined deactivating effect of these two groups makes electrophilic aromatic substitution on this compound challenging, requiring harsh reaction conditions. When substitution does occur, it is predicted to favor the C5 position, which is the least deactivated position.

Table 1: Directing Effects of Substituents on the Thiophene Ring

| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Predicted Directing Position(s) for EAS |

|---|---|---|---|---|

| Formyl (–CHO) | C2 | Electron-Withdrawing | Deactivating | C4, C5 |

| Methyl Carboxylate (–COOCH₃) | C3 | Electron-Withdrawing | Deactivating | C5 |

The reactivity of the thiophene ring system is notably different from its benzene analogue, such as methyl 2-formylbenzoate. ekb.eg

Aromaticity and Stability : Benzene possesses a greater resonance stabilization energy than thiophene. asianpubs.org This higher stability means that more energy is required to break the aromaticity during the rate-determining step of electrophilic substitution. Consequently, thiophene is inherently more reactive towards electrophiles than benzene because it has less aromatic stabilization to lose. asianpubs.orgpsu.edu

Electron Density : The sulfur atom in thiophene donates electron density to the ring via its p-orbitals, making the ring electron-rich and more susceptible to attack by electrophiles compared to benzene, where electron density is distributed over six carbon atoms. psu.edu

Substituent Effects : While the thiophene ring is intrinsically more reactive, the presence of the two strong electron-withdrawing groups in this compound significantly diminishes this advantage. Both the formyl and ester groups deactivate the ring, reducing its reactivity towards electrophiles to a level that can be comparable to or even less than that of some activated benzene derivatives. The corresponding benzene analogue, methyl 2-formylbenzoate, is also deactivated towards EAS, with substitution being difficult and directed to positions meta to both groups.

Table 2: Comparison of Reactivity: Thiophene vs. Benzene

| Property | Thiophene | Benzene |

|---|---|---|

| Aromatic Stabilization Energy | Lower | Higher |

| Inherent Reactivity in EAS | Higher asianpubs.org | Lower |

| Preferred Site of Substitution | C2 (α-position) researchgate.net | Not applicable (all positions equivalent) |

| Effect of EWG Substituents | Strong deactivation, but ring remains susceptible to certain reactions. | Strong deactivation. |

Reactions Involving the Formyl Group (–CHO)

The formyl group is a primary site for various chemical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidation : The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For example, oxidation of methylthiophenes to the corresponding thiophenecarboxylic acids has been accomplished using reagents like sodium dichromate. researchgate.netfishersci.ca Other common oxidants for aldehydes, such as chromium trioxide or potassium permanganate, would also be expected to effect this transformation, yielding 3-(methoxycarbonyl)thiophene-2-carboxylic acid.

Reduction : The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) without affecting the methyl carboxylate group by using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose, converting the aldehyde to an alcohol. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the aldehyde and the ester group.

Table 3: Common Oxidation and Reduction Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | CrO₃, KMnO₄, Na₂Cr₂O₇ researchgate.netfishersci.ca | Carboxylic Acid (–COOH) |

| Reduction | NaBH₄ | Primary Alcohol (–CH₂OH) |

| Reduction | LiAlH₄ | Primary Alcohol (–CH₂OH) and reduction of the ester |

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. libretexts.org This nucleophilic addition is a fundamental reaction of aldehydes. youtube.com The reaction proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.comresearchgate.net

Examples of nucleophilic addition reactions include:

Grignard Reactions : Reaction with Grignard reagents (R-MgX) results in the formation of a secondary alcohol upon acidic workup.

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin.

The rate of nucleophilic addition is enhanced by the presence of adjacent electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon. libretexts.org Therefore, the methyl carboxylate group at the C3 position is expected to enhance the reactivity of the C2-formyl group towards nucleophiles.

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases (R-CH=NR'). asianpubs.org This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. psu.edulibretexts.org Subsequent dehydration of the carbinolamine, often catalyzed by acid, yields the final imine product. psu.edu

The formation of Schiff bases from thiophene aldehydes is a well-documented process. researchgate.netresearchgate.netpsu.edu For this compound, reaction with a primary amine (R'-NH₂) would be expected to proceed smoothly to yield the corresponding Schiff base, Methyl 2-((R'-imino)methyl)thiophene-3-carboxylate. Such reactions are common in the synthesis of ligands for metal complexes and molecules with potential biological activity. researchgate.netasianpubs.org Condensation can also occur with other nucleophiles like hydroxylamine (B1172632) (to form oximes) and hydrazine (B178648) derivatives (to form hydrazones). nih.gov

Reactivity for Functionalization and Cross-linking

The presence of the aldehyde group at the 2-position provides a prime site for functionalization and cross-linking reactions. This reactivity is crucial for modifying the properties of molecules and polymers into which this thiophene derivative is incorporated.

One of the most common reactions of the aldehyde group is the formation of an imine, or Schiff base , through condensation with a primary amine. wikipedia.org This reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the aldehyde carbonyl to form a hemiaminal intermediate, followed by dehydration to yield the stable C=N double bond of the imine. eijppr.com This transformation is widely used to attach the thiophene moiety to other molecules or polymer backbones. For instance, reacting this compound with a diamine, such as ethylenediamine (B42938), can lead to cross-linking, where the bifunctional amine bridges two thiophene units, potentially forming insoluble polymer films.

The aldehyde also facilitates Knoevenagel condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetates). This reaction, typically base-catalyzed, results in the formation of a new carbon-carbon double bond, extending the conjugation of the system and offering a pathway to more complex molecular architectures.

Furthermore, the aldehyde functionality allows for the covalent attachment of the thiophene unit to polymer surfaces or networks, creating functional materials. nih.gov Thiophene-based polymers can be cross-linked through various chemical reactions, including those that target appended functional groups. mdpi.comacs.orgacs.org For example, polymers functionalized with aldehydes can be cross-linked by adding a suitable linking agent, which enhances their mechanical and thermal stability. youtube.com The reactivity of thiophene derivatives in such polymerization and cross-linking reactions is fundamental to the development of advanced materials like microporous polymer networks. acs.org

Table 1: Functionalization Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Forms a C=N bond; reversible under acidic conditions. Used for conjugation and cross-linking. wikipedia.orgeijppr.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Product | Forms a C=C bond; extends π-conjugation. |

| Cross-linking | Diamine or other difunctional linker | Cross-linked Polymer Network | Increases molecular weight and alters material properties like solubility and thermal stability. mdpi.com |

Reactions Involving the Methyl Ester Group (–COOCH3)

The methyl ester group at the 3-position offers another handle for chemical modification, although it is generally less reactive than the aldehyde. Its transformations typically require more stringent conditions.

The methyl ester can be hydrolyzed to the corresponding 2-formylthiophene-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but less common for this type of substrate. The resulting carboxylic acid is a versatile intermediate for further transformations.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of a catalyst. techscience.combohrium.comresearchgate.net This reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium methoxide). mdpi.com For more specialized applications, a variety of catalysts have been developed to facilitate transesterification under mild conditions, including scandium(III) triflate and various metal oxides. organic-chemistry.orgresearchgate.net The reaction equilibrium is typically shifted towards the product by using a large excess of the new alcohol. This method allows for the introduction of different alkyl or aryl groups into the ester functionality, thereby tuning the molecule's physical properties, such as solubility or steric bulk.

Table 2: Catalysts for Transesterification of Methyl Esters

| Catalyst Type | Example(s) | Conditions | Reference(s) |

|---|---|---|---|

| Acid Catalysts | H₂SO₄, HCl | Excess alcohol, heat | organic-chemistry.org |

| Base Catalysts | NaOMe, K₂CO₃ | Anhydrous alcohol | mdpi.com |

| Lewis Acids | Sc(OTf)₃ | Boiling alcohol | organic-chemistry.org |

| Solid Catalysts | Zr-based catalysts, Silica chloride | Heat, often microwave | organic-chemistry.orgresearchgate.net |

The reduction of the methyl ester group requires potent reducing agents. Due to the presence of the more easily reducible aldehyde group, chemoselectivity is a key consideration.

Selective Reduction of the Aldehyde: A mild reducing agent like sodium borohydride (NaBH₄) in methanol (B129727) will selectively reduce the aldehyde group to a primary alcohol (a hydroxymethyl group) while leaving the methyl ester group intact. youtube.comresearchgate.net This is because esters are significantly less reactive towards NaBH₄ than aldehydes. nih.gov

Reduction of the Ester: To reduce the methyl ester to the corresponding primary alcohol (3-hydroxymethyl-2-formylthiophene), a stronger reducing agent is necessary. Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. However, these reagents will also reduce the aldehyde group. Therefore, to achieve selective reduction of the ester, the aldehyde group must first be protected (e.g., as an acetal), followed by reduction with LiAlH₄ and subsequent deprotection. More modern methods using specialized boranes are being developed for the highly selective reduction of esters in the presence of other carbonyls. nih.govchemrxiv.org

Reduction to an Alkane: The complete reduction of the ester group to a methyl group (an alkane) is a challenging transformation that requires harsh conditions, which may not be compatible with the thiophene ring.

The methyl ester can be converted into an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, is often slow and requires high temperatures or catalysis. nih.govresearchgate.net

A more common and efficient route to amides involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.3.1. The resulting acid is then coupled with an amine using a standard peptide coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgresearchgate.net

Alternatively, methods for the direct amidation of esters have been developed. These include using iron(III) chloride as a catalyst under solvent-free conditions or employing silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) to mediate the coupling of the ester with an amine. nih.govchemistryviews.orgmdpi.com

Combined Reactivity of Formyl and Ester Groups in Conjunction with the Thiophene Moiety

The interplay between the formyl group, the ester group, and the thiophene ring can lead to unique and complex reactivity, particularly in the synthesis of fused heterocyclic systems. While direct tandem reactions involving both functional groups simultaneously are not widely reported for this specific molecule, its structure is analogous to intermediates used in important cyclization reactions.

For example, the molecule serves as a precursor for the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net This typically involves an initial reaction at the formyl group, for instance, condensation with an amine, followed by an intramolecular cyclization that involves the ester group, leading to the formation of the fused pyrimidine (B1678525) ring.

The electronic properties of the two substituents significantly influence the reactivity of the thiophene ring itself. Both the formyl and the ester groups are electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C4 and C5 positions. This electronic influence is also critical in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where the thiophene can act as a coupling partner to build more complex structures, such as bithiophenes. nih.govnih.gov For instance, Stille coupling has been used to synthesize formyl- and ester-substituted bichalcophenes, highlighting the utility of such functionalized thiophenes as building blocks. nih.gov

Chelation and Complexation Studies

The presence of both a carbonyl group (from the aldehyde) and a carboxylate group in a 1,2-relationship on the thiophene ring makes this compound an interesting candidate for the synthesis of Schiff base ligands and their subsequent metal complexes. The aldehyde function is readily condensed with primary amines to form Schiff bases, which are characterized by the presence of an azomethine (-C=N-) group.

These Schiff bases, particularly those derived from amines containing additional donor atoms (e.g., hydroxyl, amino, or carboxyl groups), can act as multidentate ligands, capable of coordinating with a variety of metal ions. The nitrogen atom of the azomethine group and the oxygen atom from a deprotonated hydroxyl group or the carboxylate moiety can effectively chelate with metal ions, forming stable complexes. While specific studies detailing the chelation of Schiff bases derived directly from this compound are not extensively documented in publicly available literature, the general principles of coordination chemistry of thiophene-based Schiff bases are well-established.

The coordination of these ligands to metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) typically results in the formation of complexes with distinct geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand structure. The electronic properties of the thiophene ring and the substituents on the amine precursor can influence the stability and the spectroscopic and magnetic properties of the resulting metal complexes.

Table 1: Representative Potential Metal Complexes Derived from Schiff Bases of this compound

| Metal Ion | Potential Ligand (Schiff Base derived from) | Probable Coordination Geometry |

| Cu(II) | Ethanolamine | Square Planar |

| Ni(II) | Ethylenediamine (2:1 ligand to metal ratio) | Octahedral |

| Zn(II) | Glycine | Tetrahedral |

| Co(II) | o-Aminophenol | Octahedral |

Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a carboxylate group, makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of compounds with significant biological and material science applications.

One of the most relevant transformations is the construction of thieno[3,2-b]pyridine (B153574) derivatives. This can be envisioned through a reaction analogous to the Friedländer annulation, where the formyl group and the adjacent ester group of the thiophene ring react with a compound containing an activated methylene group. For instance, reaction with a ketone or a nitrile under appropriate basic or acidic conditions can lead to a condensation-cyclization cascade, ultimately forming the fused pyridine (B92270) ring.

Another important reaction is the Gewald reaction, which is a multicomponent reaction used for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.edumdpi.com While the classical Gewald reaction synthesizes a thiophene ring, variations of this reaction can be applied to pre-existing thiophenes to build fused systems. In the context of this compound, a modified Gewald-type reaction could potentially be employed to construct a fused nitrogen-containing ring.

Table 2: Representative Intramolecular Cyclization of a this compound Derivative

| Reactant | Reagents and Conditions | Product |

| This compound | Malononitrile, Piperidine (cat.), Ethanol, Reflux | Methyl 2-amino-3-cyanothieno[3,2-b]pyridine-4-carboxylate |

Organometallic Reactions and Cross-Coupling Methodologies

The thiophene ring in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the thiophene ring typically needs to be functionalized with a leaving group, such as a halogen (Br, I) or a triflate. Assuming a halogenated derivative of this compound is used, several important cross-coupling reactions can be applied.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups onto the thiophene ring.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This would enable the introduction of alkenyl substituents onto the thiophene core.

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method would be used to introduce alkynyl moieties to the thiophene ring, which are valuable for further transformations or for the synthesis of conjugated materials.

Table 3: Overview of Potential Cross-Coupling Reactions for a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted thiophene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-substituted thiophene |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted thiophene |

Applications of Methyl 2 Formylthiophene 3 Carboxylate in Advanced Organic Synthesis

As a Synthon for Heterocyclic Scaffolds

The compound is a cornerstone for the synthesis of various heterocyclic systems, particularly those containing the thiophene (B33073) nucleus, which is a recognized pharmacophore in medicinal chemistry. nih.govnih.gov

A significant application of Methyl 2-formylthiophene-3-carboxylate is as a precursor to fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govnih.gov The synthesis typically proceeds by first converting the formyl compound into Methyl 3-aminothiophene-2-carboxylate. mdpi.comvivanls.comthermofisher.com This amino ester can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov Similarly, treatment with isocyanates or isothiocyanates leads to the formation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues, respectively. researchgate.net These thienopyrimidine structures are of great interest due to their wide range of biological and pharmacological activities. nih.govnih.gov

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Methyl 3-aminothiophene-2-carboxylate | Potassium Cyanate / Acetic Acid | Thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione | researchgate.net |

| Methyl 3-aminothiophene-2-carboxylate | Isocyanates | Substituted Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |

| Methyl 3-aminothiophene-2-carboxylate | Isothiocyanates | Substituted 2-Thioxothieno[2,3-d]pyrimidin-4-ones | researchgate.net |

The construction of thiophene-containing oligomers and polymers is critical for the development of organic electronic materials. acs.org While direct polymerization of this compound is not commonly documented, its functional groups can be chemically modified to create monomers suitable for polymerization. The formyl group, for instance, can be converted into functionalities that are amenable to cross-coupling reactions, a common strategy for building conjugated polymer backbones. The synthesis of thiophene-based materials often relies on methods like direct arylation to link monomeric units together. acs.org

In the Synthesis of Complex Organic Molecules

The compound serves as a starting point for molecules beyond simple heterocycles, enabling the assembly of complex organic structures with potential applications in medicinal chemistry.

This compound is an effective precursor for thiophene-based urea (B33335) and thiourea (B124793) derivatives. This is achieved through its conversion to Methyl 3-aminothiophene-2-carboxylate. This amino thiophene can be reacted with various isocyanates or isothiocyanates to furnish the corresponding urea or thiourea derivatives. researchgate.net For example, the synthesis of 4-nitro and 4-aminothienyl ureas has been accomplished starting from this key amino ester intermediate.

In the context of arylation reactions, the thiophene scaffold derived from this compound typically serves as the substrate to be arylated, rather than as the arylating agent itself. Palladium-catalyzed direct C-H arylation is a powerful tool for synthesizing thiophene-based materials. acs.org Research has shown that derivatives such as Methyl 3-amino-4-methylthiophene-2-carboxylate can be directly arylated at the 5-position of the thiophene ring using various aryl halides. This strategy allows for the late-stage introduction of aryl groups, providing a rapid route to diverse, highly functionalized thiophene compounds. elsevierpure.com This highlights the compound's role as a platform for arylation, enabling the construction of complex aryl-substituted thiophenes.

Development of Diverse Functionalized Thiophene Derivatives

The dual functionality of this compound allows for a wide array of chemical transformations, leading to a diverse library of thiophene derivatives. The formyl group can undergo typical aldehyde reactions, while the ester can be hydrolyzed or converted into an amide. A key transformation is the conversion to Methyl 3-aminothiophene-2-carboxylate, which itself is a versatile intermediate. mdpi.com This amino derivative reacts with hydrazonoyl chlorides to yield N-arylamidrazones and can be used in the total synthesis of complex natural products like quinazolinocarboline alkaloids. cymitquimica.com

| Precursor | Reagent(s) | Product / Derivative Type | Reference |

|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Hydrazonoyl Chlorides | N-Arylamidrazones | |

| Methyl 3-aminothiophene-2-carboxylate | - | Intermediate for Quinazolinocarboline Alkaloids | cymitquimica.com |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Aryl Halides / Palladium Catalyst | 5-Aryl-3-amino-4-methylthiophene-2-carboxylates | elsevierpure.com |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Thienopyrimidine Thiourea Derivatives | ekb.eg |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-aminothiophene-2-carboxylate |

| Methyl 3-amino-4-methylthiophene-2-carboxylate |

| Thieno[2,3-d]pyrimidin-4(3H)-one |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 2-Thioxothieno[2,3-d]pyrimidin-4-one |

| Formamide |

| Isocyanate |

| Isothiocyanate |

| Potassium Cyanate |

| Acetic Acid |

| Hydrazonoyl Chloride |

| Quinazolinocarboline |

| Aryl Halide |

| 2-Aminothiophene-3-carbonitrile |

Computational and Theoretical Investigations of Methyl 2 Formylthiophene 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and stability of molecules.

The structure of Methyl 2-formylthiophene-3-carboxylate features two key rotatable bonds: the C-C bond connecting the thiophene (B33073) ring to the formyl group and the C-C bond to the methyl carboxylate group. Rotation around these bonds gives rise to different conformers with varying stabilities.

Table 1: Calculated Relative Conformational Energies of Analogous Thiophenecarboxaldehydes Data based on studies of 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde, which serve as models for the subject compound.

| Compound Analogue | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Thiophenecarboxaldehyde | O,S-cis | 0.00 | researchgate.net |

| 2-Thiophenecarboxaldehyde | O,S-trans | 1.22 | researchgate.net |

| 3-Thiophenecarboxaldehyde | O,S-cis | 0.89 | researchgate.net |

| 3-Thiophenecarboxaldehyde | O,S-trans | 0.00 | researchgate.net |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For a related compound, Methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating low kinetic stability and high chemical reactivity. mdpi.com It is anticipated that this compound would exhibit a similarly significant HOMO-LUMO gap. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In the ESP map of a molecule like this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the formyl and carboxylate groups. These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) are associated with hydrogen atoms, identifying them as potential sites for nucleophilic attack. researchgate.net

Analysis of the distribution of frontier orbitals provides deeper insights into chemical reactivity. In thiophene derivatives, the HOMO is often delocalized across the π-system of the thiophene ring. mdpi.com In contrast, the LUMO is typically centered on the electron-withdrawing substituents. For this compound, the formyl and methyl carboxylate groups would be the primary locations of the LUMO.

This distribution means that the thiophene ring is the likely site for electrophilic attack, while nucleophilic attack would be directed towards the carbon atoms of the carbonyl groups. researchgate.net The magnitude of the HOMO-LUMO gap directly influences the molecule's reactivity; a smaller gap facilitates electronic transitions and enhances chemical reactivity. mdpi.commdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov

MD simulations can map the conformational landscape of a molecule by simulating its movements over time. This allows for the exploration of different energy minima corresponding to stable conformers and the transition states between them. A key parameter derived from these studies is the rotational barrier—the energy required to rotate a substituent group from one stable conformation to another.

For 2-thiophenecarboxaldehyde, a close analogue for the formyl portion of the target compound, DFT calculations have established the rotational barrier. researchgate.net This barrier represents the energy needed to convert the more stable O,S-cis conformer to the O,S-trans conformer. Understanding these barriers is essential for predicting the dynamic behavior of the molecule.

Table 2: Calculated Rotational Barrier for an Analogous Thiophene Aldehyde Data based on a study of 2-thiophenecarboxaldehyde, which serves as a model for the subject compound.

| Compound Analogue | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| 2-Thiophenecarboxaldehyde | 1.22 | researchgate.net |

The surrounding environment, particularly the solvent, can significantly influence the stability of different molecular conformations. Computational methods like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent. researchgate.net

Studies on 2- and 3-thiophenecarboxaldehydes have shown that the relative energy difference between conformers can be altered by solvents of varying polarity. researchgate.net For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions, shifting the conformational equilibrium. While the O,S-cis conformer of 2-thiophenecarboxaldehyde is more stable in the gas phase, its stability relative to the trans conformer can be modulated by the solvent environment. This principle is directly applicable to this compound, where solvent choice could be used to favor a specific conformation and potentially influence its reactivity in a solution-phase reaction.

A review of the available scientific literature indicates a significant discrepancy between the requested subject compound, This compound , and the provided article outline. The specified analyses, particularly concerning intermolecular interactions, are not applicable to the chemical structure of the requested molecule.

The core issue lies within the section on Crystal Packing and Intermolecular Interactions:

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (N–H⋯O, N–H⋯N):The molecule this compound has the chemical formula C₇H₆O₃S. It contains carbon, hydrogen, oxygen, and sulfur atoms. Crucially, this compounddoes not contain any nitrogen (N) atoms. Therefore, it cannot form the specified N–H⋯O or N–H⋯N hydrogen bonds, as it lacks the necessary N-H bond to act as a hydrogen bond donor.

This fundamental inconsistency suggests that the provided outline was designed for a different, nitrogen-containing compound, such as an aminothiophene derivative. The analytical framework described in the outline does not correspond to the chemical properties of this compound.

Due to this direct conflict between the chemical nature of the subject molecule and the explicit requirements of the outline, it is not possible to generate the requested article while maintaining scientific accuracy and strictly adhering to the provided structure.

Applications in Medicinal Chemistry and Biological Activity

Role as an Intermediate in Drug Synthesis

Methyl 2-formylthiophene-3-carboxylate is a versatile heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a thiophene (B33073) ring substituted with both an aldehyde (formyl) group and a methyl carboxylate group, provides two key reactive sites for chemical modification. This dual functionality allows it to serve as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde and ester functional groups of this compound are readily transformed into a wide array of other chemical moieties, making it a valuable precursor for diverse, pharmacologically active compounds. The aldehyde can undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, while the ester can be hydrolyzed to a carboxylic acid or converted into amides. These transformations are fundamental steps in building the molecular architecture required for biological activity. Thiophene derivatives, in general, are recognized as vital pharmacophores due to their extensive range of biological and pharmacological properties. researchgate.net The synthesis of many therapeutic agents containing a thiophene core relies on the functionalization of such intermediates. researchgate.net

Thiophene-based compounds are well-documented for their anti-inflammatory properties, often acting on targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The structural framework of this compound is a key starting point for developing novel anti-inflammatory agents. By converting the ester group to various amides and modifying the aldehyde, researchers can synthesize libraries of thiophene derivatives for screening. nih.govjpsbr.org For instance, studies have shown that thiophene derivatives containing carboxylic acids, esters, and amides are important for biological target recognition and the inhibition of COX and LOX enzymes. nih.gov Research into ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates, which share the core thiophene carboxylate structure, has identified compounds with significant in-vivo anti-inflammatory activity. jpsbr.org This highlights the potential of using this compound as a foundational element for new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The thiophene nucleus is a core component in many compounds developed for their antimicrobial and antifungal efficacy. This compound serves as an excellent scaffold for creating such agents. The synthesis often involves converting the ester group into a carboxamide and reacting the formyl group to create Schiff bases or other extended structures. Research has demonstrated that thiophene-3-carboxamide (B1338676) derivatives can exhibit potent antibacterial and antifungal activities. nih.gov For example, compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized and confirmed to possess both antibacterial and antifungal properties. nih.gov The versatility of the thiophene ring and its derivatives makes it a significant area of research in the development of new treatments for infectious diseases. nih.gov

In the search for novel anti-cancer agents, thiophene derivatives have emerged as a promising class of compounds. This compound is an important intermediate for synthesizing molecules with antiproliferative properties. The synthesis of 3-aryl thiophene-2-aryl/heteroaryl chalcones, starting from the related 3-bromothiophene-2-carbaldehyde, has yielded compounds with significant cytotoxic activity against human colon cancer cell lines (HCT-15). rasayanjournal.co.inresearchgate.net One derivative showed an IC50 value of 21 µg/mL, indicating potent anticancer effects. rasayanjournal.co.inresearchgate.net

Furthermore, thiophene carboxamide scaffolds have been investigated for their ability to act as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4). nih.gov Derivatives synthesized from thiophene precursors have shown substantial antiproliferative effects against various cancer cell lines, including liver (Hep3B), colon (Colo205), and breast (MCF-7) cancer. nih.govnih.govnih.gov For example, a novel thiophene carboxamide derivative, MB-D2, was found to be highly selective and effective against malignant melanoma (A375) cells. nih.govmdpi.com

| Derivative Class | Biological Activity | Example Target/Model | Reference |

|---|---|---|---|

| Thiophene Carboxamides | Anticancer | A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon) | nih.govmdpi.com |

| 3-Aryl Thiophene Chalcones | Anticancer | HCT-15 (Colon Cancer) | rasayanjournal.co.inresearchgate.net |

| Phenyl-Thiophene-Carboxamides | Anticancer (Antiproliferative) | Hep3B (Liver Cancer) | nih.gov |

| Thiophene-3-Carboxamides | Antibacterial & Antifungal | General screening | nih.gov |

| Ethyl Thiophene-2-Carboxylates | Anti-inflammatory | Carrageenan-induced rat paw edema | jpsbr.org |

Scaffold for Novel Biologically Active Thiophene Derivatives

Beyond its role as a reactive intermediate, the inherent structure of this compound provides a valuable scaffold upon which new biologically active molecules can be built. The thiophene ring itself is a privileged structure in medicinal chemistry, meaning it appears frequently in approved drugs and compounds with notable biological activities. nih.gov Its unique electronic and steric properties allow it to interact favorably with a variety of biological targets. nih.gov

A fundamental concept in medicinal chemistry is bioisosterism, where a portion of a molecule is replaced by another group with similar physical or chemical properties to enhance or modify its biological activity. The thiophene ring is widely recognized and utilized as a classical bioisostere for the benzene (B151609) ring. researchgate.netrsc.org This substitution is a common strategy in drug design for several reasons:

Improved Physicochemical Properties : Replacing a benzene ring with a thiophene ring can alter a compound's polarity and lipophilicity. Thiophenes are generally more polar than their benzene counterparts, which can lead to improved water solubility and modified absorption, distribution, metabolism, and excretion (ADME) profiles. psu.educambridgemedchemconsulting.com

Enhanced Target Binding : The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological receptors, potentially increasing the binding affinity and selectivity of a drug candidate. nih.gov

Altered Metabolism : Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Substituting a benzene ring with a thiophene ring can change the metabolic pathway, sometimes leading to greater metabolic stability and a longer duration of action. psu.edu

The successful application of this bioisosteric replacement has been demonstrated in numerous drug discovery programs, validating the thiophene scaffold as a valuable alternative to the phenyl group for optimizing lead compounds. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies of Thiophene Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency of thiophene derivatives. nih.govtandfonline.com SAR studies explore how different substituents on the thiophene ring influence the compound's interaction with its biological target. tandfonline.com

The effect of substituents on the thiophene ring varies depending on the biological target.

For DAO inhibitors , SAR studies revealed that small substituents are generally well-tolerated on both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid scaffolds. nih.govnih.gov However, the introduction of a large, branched side chain to the thiophene ring leads to a significant decrease in inhibitory potency. nih.govnih.gov This is because the active site of DAO, when bound to these inhibitors, cannot accommodate bulky groups. nih.govnii.ac.jp

In the context of anti-HIV agents , the activity of thiophene[3,2-d]pyrimidine derivatives is highly dependent on the substituents. Modifications are often aimed at improving interactions within the flexible non-nucleoside inhibitor-binding pocket (NNIBP) of HIV-1 RT. nih.gov The strategic addition of various groups to the thiophene-pyrimidine core has led to compounds with broad-spectrum activity against resistant viral strains. acs.org

For fungicidal agents , such as the N-(thiophen-2-yl) nicotinamide (B372718) series, the nature and position of substituents on both the thiophene and pyridine (B92270) rings are critical for activity. nih.gov The presence of specific electron-withdrawing or donating groups can dramatically alter the compound's efficacy against fungal pathogens. researchgate.net

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as a thiophene derivative, and its protein target at the molecular level. nih.govmdpi.comgyanvihar.org

In the study of DAO inhibitors , crystal structures and molecular dynamics simulations of human DAO in complex with thiophene carboxylic acids provided key insights into their binding mode. nih.govnih.gov These studies revealed that the thiophene ring of the inhibitor stacks tightly with the side chain of the amino acid residue Tyr224. nih.govnii.ac.jp This interaction stabilizes the complex and results in the disappearance of a secondary pocket that is often occupied by side chains of other DAO inhibitors. nih.gov This explains why thiophene carboxylic acids with large side chains are less potent. nih.gov

For anti-HIV NNRTIs , molecular docking has been instrumental in designing new thiophene[3,2-d]pyrimidine derivatives. mdpi.comnih.gov Docking studies illustrate how these inhibitors fit into the NNIBP of the reverse transcriptase enzyme. mdpi.com By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and resistance profile. nih.gov This information guides the synthesis of new analogues with improved efficacy. mdpi.comkuleuven.be

Similarly, for other biological targets, docking studies help in rational drug design. For instance, the docking of novel thiophene derivatives into the active site of human lactate (B86563) dehydrogenase, a target in cancer therapy, has been used to predict their inhibitory potential, with calculated MolDock scores correlating with experimental activity. nih.gov

Applications in Agrochemicals

Intermediate in the Synthesis of Agrochemicals

Thiophene-based compounds are established as important building blocks in the synthesis of many agrochemicals. sciensage.infonih.gov The functional groups present on Methyl 2-formylthiophene-3-carboxylate—an aldehyde and an ester—offer reactive sites for a variety of chemical transformations. This positions the compound as a potential precursor for creating more elaborate molecular architectures sought after in agrochemical research.

While direct synthetic routes from this compound to currently marketed agrochemicals are not extensively documented in public literature, related thiophene (B33073) structures are key components in patented agrochemicals. For instance, various N-thienylcarboxamides have been developed as potent fungicides. nih.gov The synthesis of such compounds often involves an aminothiophene intermediate. Theoretically, the formyl group of this compound could be converted to an amino group, thereby providing a pathway to these fungicidally active thiophene carboxamide scaffolds.

Similarly, other thiophene aldehydes, such as 3-methylthiophene-2-carboxaldehyde, are patented intermediates in the synthesis of anthelmintic agents, which are used to control parasitic worms in livestock, an area closely related to agriculture. mdpi.comguidechem.com This highlights the value of the thiophene aldehyde structure as a starting point for biologically active molecules.

Formulation of Pesticides and Herbicides

There is no information available in the reviewed scientific literature or patents regarding the direct use of this compound as a component in the final formulations of pesticides or herbicides. Typically, formulation science focuses on the active ingredient to ensure its stability, delivery, and efficacy, rather than on the intermediates used in its synthesis. Halogenated thiophenes, however, have been formulated as insecticides and fumigants. google.com For example, tetrachlorothiophene (B1294677) has been used in emulsifiable concentrates and with volatile vehicles to aid in its application. google.com

Exploration of Derivatives for Crop Protection

Research into the derivatives of thiophene for crop protection is an active field. The focus has largely been on creating new fungicides and insecticides. Thiophene-based carboxamides, in particular, have shown significant promise as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides. nih.govacs.org

Scientists have synthesized and tested various positional isomers of N-thienylcarboxamides for their fungicidal activity against pathogens like Botrytis cinerea (gray mold). nih.gov Studies revealed that the specific arrangement of substituents on the thiophene ring is crucial for bioactivity. For example, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides demonstrated high fungicidal activity, comparable to commercial phenyl-based fungicides, indicating they can act as effective bioisosteres. nih.govresearchgate.net

Further research has led to the design of novel thiophene/furan-1,3,4-oxadiazole carboxamides. acs.orgacs.orgnih.gov Several of these compounds exhibited potent in vitro antifungal activity against a range of plant pathogenic fungi.

| Compound | Target Pathogen | Activity Measurement (EC50 in mg/L) | Reference Compound (EC50 in mg/L) |

|---|---|---|---|

| Compound 4i (a thiophene-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | 0.140 ± 0.034 | Boscalid (0.645 ± 0.023) |

| Compound 4g (a thiophene-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | ~1.0 | Boscalid (0.645 ± 0.023) |

The data indicates that derivatives structurally related to the thiophene carboxamide class can possess fungicidal potency superior to existing commercial standards like Boscalid against specific pathogens. acs.org These findings underscore the potential of the thiophene scaffold as a source for novel crop protection agents.

Applications in Materials Science

Synthesis of Functional Materials

The reactivity of the aldehyde and ester functionalities allows for the incorporation of this thiophene (B33073) derivative into a range of material backbones, leading to the creation of novel dyes, pigments, polymers, and coatings.

Thiophene-containing compounds are well-established chromophores, forming the basis for many synthetic dyes. The extended π-conjugation of the thiophene ring, which can be further modulated by substituents, allows for strong absorption of light in the visible spectrum. Related structures, such as Methyl 3-bromothiophene-2-carboxylate, are utilized as intermediates in the synthesis of various dyes. mdpi.com The formyl and carboxylate groups in Methyl 2-formylthiophene-3-carboxylate can act as both electronic modifiers and anchoring points.

In the context of dye-sensitized solar cells (DSSCs), organic dyes based on fused-thiophene structures serve as photosensitizers. nih.gov For a dye to be effective in a DSSC, it must possess suitable anchoring groups, such as carboxylates, to bind to the semiconductor surface (e.g., TiO₂) and facilitate efficient electron injection. nih.gov The carboxylate group on this compound provides a natural attachment point, while the aldehyde group offers a site for further synthetic modification to tune the dye's absorption spectrum and electronic properties.

This compound is a valuable monomer for the synthesis of functional polymers and coatings. The aldehyde group can participate in polymerization reactions through electrophilic addition mechanisms, as demonstrated in the acid-catalyzed polymerization of thiophene-2-carbaldehyde (B41791). researchgate.net This allows for the creation of polythiophene backbones where the reactive aldehyde is either consumed in the polymerization or remains as a pendant group for subsequent functionalization.

Furthermore, the entire methyl thiophene-3-carboxylate unit can be incorporated into copolymers. In one such example, a donor-acceptor copolymer containing methyl thiophene-3-carboxylate and benzodithiophene units was synthesized for use in polymer solar cells. mdpi.com The presence of the thiophene-based unit is critical for achieving the desired electronic properties and performance in the final device. mdpi.com The ability to form such polymers makes this compound and its derivatives suitable for developing specialized coatings, including those with conductive or semiconductive properties. mdpi.com

Organic Semiconductor Materials

Thiophene-based polymers are among the most extensively studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. This compound serves as a building block for these materials, with its functional groups providing a means to fine-tune the resulting polymer's electronic characteristics and morphology.

In the realm of organic photovoltaics (OPVs), the active layer is typically a bulk heterojunction blend of a donor and an acceptor material. The design of the donor polymer is crucial for device performance. A donor-acceptor copolymer incorporating a methyl thiophene-3-carboxylate (3MT) unit was specifically designed for this purpose. mdpi.com The electron-accepting nature of the 3MT unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is a key strategy for increasing the open-circuit voltage (VOC) of the solar cell. mdpi.com

A polymer solar cell constructed with this copolymer and a fullerene derivative ( acs.orgacs.org-phenyl-C71-butyric acid methyl ester, or PC71BM) as the acceptor demonstrated notable performance metrics, highlighting the effectiveness of this design strategy. mdpi.com

Table 1: Performance of an Organic Photovoltaic Device Incorporating a Methyl Thiophene-3-Carboxylate Copolymer

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 4.52% |

| Short-Circuit Current (JSC) | 10.5 mA·cm⁻² |

| Open-Circuit Voltage (VOC) | 0.86 V |

(Data sourced from Macromolecular Rapid Communications, 2012) mdpi.com

The aldehyde group is a particularly powerful tool for creating functionalizable and adhesive semiconducting polymers. Research on thiophene-based aldehyde derivatives has shown that this functionality provides an effective handle for easy chemical modification of the polymer after its synthesis. nih.govresearchgate.net For instance, the aldehyde can be used to cross-link polymer chains, as demonstrated by the formation of insoluble films using ethylenediamine (B42938) as a cross-linker. researchgate.netnih.gov This post-polymerization modification allows for the tailoring of material properties such as solubility and morphology.

Crucially, polymers incorporating an aldehyde-functionalized thiophene exhibit strong surface adhesion. nih.govresearchgate.netnih.gov Films created by electropolymerization of these materials show excellent adhesion to substrates like indium tin oxide (ITO), a common transparent conductor. nih.govresearchgate.netnih.gov This adhesive property is critical for the fabrication of robust electronic devices, preventing delamination of the active layers.

The development of materials that can effectively interface with biological systems is a major goal in bioelectronics. Polythiophenes are considered promising candidates due to their softness, biocompatibility, and ability to conduct both ions and electrons. mdpi.comgoogle.com The strong adhesion of aldehyde-bearing thiophene polymers is a key property that paves the way for their use as conductive electrodes for interfacing with living organisms. nih.govresearchgate.netnih.gov A stable connection between the electrode and biological tissue is essential for reliable signal transduction. google.com

Furthermore, the functional groups of this compound are advantageous for creating bio-functionalized electrodes. The carboxylate group, in particular, is widely used to attach peptides or other bioreceptors to surfaces. nih.gov Co-polymerizing thiophene with monomers containing carboxylic acid groups, such as 3-thiopheneacetic acid, is a known strategy for creating platforms for bioreceptor immobilization in biosensors. mdpi.comnih.gov The aldehyde group also offers a reactive site for grafting biomolecules. This dual functionality makes polymers derived from this compound highly suitable for advanced applications like biosensors and implantable electronic devices. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-bromothiophene-2-carboxylate |

| Thiophene |

| Titanium dioxide (TiO₂) |

| Thiophene-2-carbaldehyde |

| Benzodithiophene |

| acs.orgacs.org-phenyl-C71-butyric acid methyl ester (PC₇1BM) |

| Ethylenediamine |

| Indium tin oxide (ITO) |

Advanced Analytical Methodologies for the Characterization of Methyl 2 Formylthiophene 3 Carboxylate

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of Methyl 2-formylthiophene-3-carboxylate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Detailed research findings from the synthesis of pyrazolo[3,4-d]pyridazines have reported the following NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 10.33 | s |

| H-5 | 7.82 | d |

| H-4 | 7.35 | d |

| OCH₃ | 3.89 | s |

| s = singlet, d = doublet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (formyl) | 184.2 |

| C=O (ester) | 162.8 |

| C-2 | 143.8 |

| C-3 | 140.1 |

| C-5 | 135.2 |

| C-4 | 129.3 |

| OCH₃ | 52.6 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FTIR data for this compound is not detailed in the available literature, a predicted spectrum would exhibit characteristic absorption bands. Key expected peaks would include a strong carbonyl (C=O) stretching band for the aldehyde group, typically around 1680-1700 cm⁻¹, and another strong carbonyl stretching band for the ester group, usually in the range of 1715-1730 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic thiophene (B33073) ring and the methyl group would be observed, along with C-O stretching for the ester and characteristic C-S stretching vibrations for the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS, HRMS, LC-MS, MALDI-TOF)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Research on the synthesis of related heterocyclic compounds has provided mass spectral data for this compound. The mass spectrum confirms the molecular weight of the compound.

| Technique | Ion | m/z |

| Mass Spectrometry | [M]⁺ | 170 |

The molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 170 corresponds to the molecular weight of this compound (C₇H₆O₃S). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. There is no specific experimental Raman spectroscopic data for this compound found in the surveyed literature. A theoretical analysis would suggest characteristic Raman shifts for the thiophene ring vibrations, as well as for the C=O and C-S bonds.

Chromatographic Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of components in a mixture. These methods are crucial for assessing the purity of this compound.

Specific retention times and detailed analytical methods (e.g., column type, mobile phase composition, flow rate, and detector settings) for the HPLC or UPLC analysis of this compound are not explicitly reported in the examined scientific literature. However, reverse-phase HPLC or UPLC methods, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for its analysis.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal. For a compound like this compound, a suitable single crystal would be grown and subjected to an X-ray beam. The resulting diffraction pattern would be analyzed to elucidate bond lengths, bond angles, and intermolecular interactions.

For instance, the analysis of a related compound, Methyl 3-aminothiophene-2-carboxylate, revealed a monoclinic crystal system with the P2₁/c space group. mdpi.com The study of this analogue demonstrated the presence of various hydrogen bonding interactions, which are crucial in stabilizing the crystal packing. mdpi.com A similar analysis for this compound would be expected to reveal the planarity of the thiophene ring and the orientation of the formyl and carboxylate substituents.

The type of data obtained from a single-crystal XRD analysis is illustrated in the table below, using data for the analogous compound Methyl 3-aminothiophene-2-carboxylate as a representative example.

| Crystal Data for a Thiophene Derivative | |

| Parameter | Value |

| Empirical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.904(3) |

| b (Å) | 12.019(2) |

| c (Å) | 12.189(2) |

| α (°) | 90 |

| β (°) | 106.18(3) |

| γ (°) | 90 |

| Volume (ų) | 2097.3(7) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 0.996 |

| Absorption coefficient (mm⁻¹) | 0.298 |

| F(000) | 656 |

| Note: Data presented is for Methyl 3-aminothiophene-2-carboxylate as a representative example. mdpi.com |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

For this compound, PXRD would be employed to:

Confirm the phase purity of a synthesized batch.

Identify different polymorphic forms, which may exhibit distinct physical properties.

Monitor structural changes that may occur under different conditions, such as temperature or pressure.

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.

Advanced Characterization of Polymerized Forms

Thiophene and its derivatives can be polymerized to form conducting polymers with interesting electronic properties. The characterization of these polymers is crucial for understanding their structure-property relationships.

Four-Point-Probe Conductivity Measurements

Should this compound be polymerized, the electrical conductivity of the resulting polymer, poly(this compound), would be a key parameter to measure. The four-point-probe method is a standard technique for determining the sheet resistance and, subsequently, the conductivity of thin films or bulk samples of semiconducting and conducting materials.

This method involves bringing four equally spaced probes into contact with the material. A current is passed through the two outer probes, and the voltage is measured between the two inner probes. By using separate pairs of probes for current and voltage, the measurement is not affected by the contact resistance between the probes and the material, leading to a more accurate determination of the material's intrinsic conductivity.

The conductivity (σ) can be calculated from the measured resistance, taking into account the geometry of the sample. While specific conductivity data for poly(this compound) is not available, studies on other substituted polythiophenes have shown a wide range of conductivities depending on the nature of the substituent and the polymerization conditions.

Patent Landscape and Industrial Relevance of Methyl 2 Formylthiophene 3 Carboxylate

Overview of Patented Synthetic Processes

The synthesis of substituted thiophenes, including carboxylated and formylated derivatives like Methyl 2-formylthiophene-3-carboxylate, is a well-established area of organic chemistry with numerous patented methods. These processes are designed to be efficient, scalable, and to control the regioselectivity of the substitutions on the thiophene (B33073) ring.

One of the foundational methods for creating substituted thiophenes is the Fiesselmann thiophene synthesis . This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org Variations of this synthesis are employed to produce a range of thiophene-based compounds. wikipedia.org

Another significant approach involves multicomponent reactions, which are highly valued in industrial synthesis for their efficiency. These reactions combine multiple starting materials in a single step to create complex products, reducing waste and simplifying production processes. nih.gov For instance, a one-pot synthesis of thiophene derivatives can be achieved through the reaction of ammonium (B1175870) thiocyanate (B1210189), acyl chlorides, α-halo carbonyls, and enaminones. nih.gov

Patented processes often focus on achieving high yields and purity, which are crucial for industrial applications. A Chinese patent, CN104387363B, describes a method for preparing fully substituted thiophenes using elemental sulfur and two molecules of an acetylenic ketone compound under the catalysis of an inorganic strong alkali. google.com This method is noted for its simple operation, mild reaction conditions, high yield, and ease of product separation, making it suitable for industrial production. google.com

Furthermore, processes for producing related thiophene aldehydes have been patented. For example, methods for preparing isomerically pure 3-methylthiophene-2-carboxaldehyde, an intermediate for anthelmintic agents, have been developed. google.comgoogle.com These often involve the Michael reaction of a dialkyl acetal (B89532) of 2-mercaptoacetaldehyde with various reagents. google.comgoogle.com The development of efficient synthetic routes for halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for insecticides, also highlights the industrial importance of patented thiophene synthesis. researchgate.net

The table below summarizes some of the key patented synthetic approaches relevant to the production of substituted thiophenes.

| Synthetic Method | Key Features | Relevance |

| Fiesselmann Thiophene Synthesis | Generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org | Foundational method for creating substituted thiophenes. |

| Multicomponent Reactions | One-pot synthesis, reduced waste, and enhanced efficiency. nih.gov | Highly efficient for industrial-scale production. |

| CN104387363B | Use of elemental sulfur and acetylenic ketones with an inorganic strong alkali catalyst. google.com | Suitable for industrial production due to simplicity and high yield. google.com |

| Synthesis of 3-methylthiophene-2-carboxaldehyde | Michael reaction of 2-mercaptoacetaldehyde derivatives. google.comgoogle.com | Demonstrates patented routes to related thiophene aldehydes. |

Commercial Availability and Supplier Information

This compound is available from a variety of chemical suppliers that specialize in research chemicals, building blocks for synthesis, and bulk quantities for industrial applications. The availability of this compound from multiple sources indicates a stable demand and a well-established market.

Prominent suppliers of this and related thiophene derivatives include large, multinational chemical companies as well as more specialized firms. The table below provides a representative list of suppliers for "this compound" and closely related compounds, indicating the global nature of its supply chain.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | A major global supplier of a vast range of chemicals, including "this compound". sigmaaldrich.com |

| TCI America | A leading manufacturer of specialty organic chemicals, offering over 30,000 products. thegoodscentscompany.com |

| Thermo Fisher Scientific | Supplies a wide array of chemicals and laboratory equipment. thermofisher.com |

| BOC Sciences | A quality supplier of research chemicals, biochemicals, and other specialized chemical products. thegoodscentscompany.com |

| Alfa Chemistry | An ISO 9001:2015 certified supplier of various chemical products. americanchemicalsuppliers.com |

The compound is typically offered in various purities and quantities, from grams for laboratory research to kilograms for larger-scale development and manufacturing.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound involves several critical considerations to ensure efficiency, safety, and cost-effectiveness. The development of viable commercial processes for related compounds, such as halogenated thiophene derivatives for insecticides, has been successfully achieved on a multi-kilogram scale. researchgate.net

Key considerations for industrial-scale production include:

Raw Material Sourcing: The availability and cost of starting materials are paramount. Industrial processes often favor routes that utilize inexpensive and readily available precursors. researchgate.net

Process Optimization: Reaction conditions must be optimized to maximize yield, minimize reaction times, and reduce the formation of impurities. This includes fine-tuning temperature, pressure, catalyst loading, and solvent selection.

Catalyst Selection: The choice of catalyst is crucial. For instance, some modern thiophene syntheses are designed to be metal-free to avoid metal contamination in the final product and to promote green chemistry. nih.gov

Reaction Type: One-pot procedures and multicomponent reactions are highly desirable as they reduce the number of synthetic steps, leading to lower operational costs and less waste. nih.gov

Purification: Efficient and scalable purification methods are necessary to achieve the high purity required for applications like pharmaceutical synthesis. This may involve distillation, crystallization, or chromatography.

Waste Management: The environmental impact of the process must be considered. This involves developing methods for treating and disposing of waste streams in an environmentally responsible manner.

Process Safety: A thorough safety assessment of the entire process is required to identify and mitigate potential hazards associated with the chemicals and reaction conditions used.

Regulatory and Safety Aspects for Industrial Handling (Excluding Specific Hazard Data)

The industrial handling of this compound and related chemicals is governed by a framework of regulations and safety best practices to protect workers and the environment. While specific hazard data is excluded here, the general principles of industrial chemical safety are applicable.

Regulatory Framework:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, manufacturers and importers of chemicals in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). This involves providing data on the properties of the chemical and its safe use.

TSCA (Toxic Substances Control Act): In the United States, the Environmental Protection Agency (EPA) administers TSCA, which regulates the introduction of new or already existing chemicals. Some products may be supplied under an R&D exemption, which carries specific compliance responsibilities for the recipient. sigmaaldrich.com

GHS (Globally Harmonized System of Classification and Labelling of Chemicals): This international system provides a standardized approach to hazard classification and communication through labels and Safety Data Sheets (SDS). sigmaaldrich.com

Industrial Handling Best Practices:

Engineering Controls: Facilities should be equipped with adequate ventilation, such as fume hoods and local exhaust ventilation, to minimize worker exposure. coleparmer.com Eyewash stations and safety showers must be readily accessible in areas where the chemical is handled. coleparmer.com

Personal Protective Equipment (PPE): Workers should use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and protective clothing. thermofisher.comcoleparmer.com The selection of gloves should be based on their permeability and breakthrough time for the specific chemical being handled. thermofisher.com

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. sigmaaldrich.comcoleparmer.com Containers should be kept tightly closed. thermofisher.com

Handling Procedures: Safe work practices should be followed to avoid contact with skin and eyes, and to prevent inhalation of vapors or mists. thermofisher.comcoleparmer.com After handling, thorough washing is essential. coleparmer.com

Spill Response: Procedures for managing spills should be in place, including the use of appropriate absorbent materials and personal protective equipment. coleparmer.com

Training: All personnel handling the chemical should receive comprehensive training on its properties, safe handling procedures, emergency protocols, and the information provided in the Safety Data Sheet (SDS). thermofisher.com

Adherence to these regulatory requirements and safety practices is essential for the responsible and safe industrial-scale use of this compound.

Future Research Directions and Emerging Trends for Methyl 2 Formylthiophene 3 Carboxylate

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of thiophene (B33073) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. acs.orgroyalsocietypublishing.org A primary focus of future research will be the development of greener and more efficient synthetic pathways to produce Methyl 2-formylthiophene-3-carboxylate. This aligns with the broader chemical industry's shift towards sustainability. mdpi.comunito.it

Key areas of exploration will likely include: